

# A Technical Guide to Fmoc-L-Tyrosine (Fmoc-Tyr-OH) for Researchers

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This in-depth technical guide provides essential information on the physical and chemical properties of  $N\alpha$ -Fmoc-L-tyrosine (**Fmoc-Tyr-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

## **Physical and Chemical Properties**

**Fmoc-Tyr-OH** is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions, a key feature in Fmoc-based peptide synthesis strategies.

## **Physical Appearance**

**Fmoc-Tyr-OH** is consistently described as a white to off-white powder by various suppliers.[1] [2] Some sources may also characterize it as a crystalline powder.

### **Melting Point**

The melting point of **Fmoc-Tyr-OH** is a key indicator of its purity. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities.[2] The reported melting points from various commercial sources are summarized in the table below.



Melting Point (°C)	Source(s)
182 - 187	Thermo Scientific Chemicals[3]
180 - 185	Chem-Impex[1]
175 - 185	Novabiochem (Sigma-Aldrich)
182	Carl ROTH

# Experimental Protocols Determination of Melting Point

The melting point of **Fmoc-Tyr-OH** is typically determined using the capillary method, a standard technique for organic compounds.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded as the melting range.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding)

#### Procedure:

- Sample Preparation: A small amount of Fmoc-Tyr-OH is placed on a clean, dry surface. If the powder is not fine, it should be gently ground using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end.



A sample height of 2-3 mm is typically sufficient.

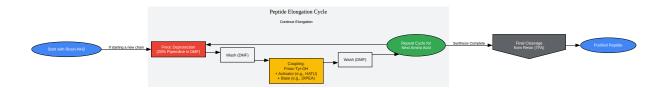
- Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.
- Initial Rapid Heating: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
- Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a
  temperature approximately 10-15 °C below the expected melting point. The heating rate is
  then reduced to 1-2 °C/min to allow for accurate observation.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The results are reported as a melting range.

# Role in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Tyr-OH** is a fundamental reagent in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the chemical synthesis of peptides. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The general workflow for incorporating an **Fmoc-Tyr-OH** residue into a peptide chain is depicted below.





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Figure 1. A generalized workflow for the incorporation of **Fmoc-Tyr-OH** in solid-phase peptide synthesis.

#### Workflow Description:

- Resin Preparation: The synthesis begins with an insoluble resin, typically functionalized with an amine group.
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide
  chain (or the initial resin linker) is removed using a solution of a secondary amine, commonly
  20% piperidine in N,N-dimethylformamide (DMF). This exposes a free amine for the next
  coupling step.
- Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc-adduct.
- Coupling: The carboxylic acid of Fmoc-Tyr-OH is activated using a coupling reagent (e.g., HATU, HBTU). In the presence of a base (e.g., DIPEA), the activated Fmoc-Tyr-OH is then coupled to the free amine on the resin-bound peptide chain, forming a new peptide bond.
- Washing: The resin is washed again to remove excess reagents and byproducts.



- Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
- Purification: The crude peptide is then purified, commonly by reverse-phase highperformance liquid chromatography (RP-HPLC).

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## References

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